ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Bridged-ring Nitrogen Compounds : This chemical compound has been used in the synthesis of bridged 3-benzazepine derivatives. These derivatives are considered as conformationally restricted dopamine analogues, indicating potential applications in neuroscience and pharmacology (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Crystal Structure Analysis : The compound's derivatives have been the subject of structural analysis. For instance, a study on the structure of a triazaoxabicyclodecatriene derivative provided insights into the molecular conformation and bonding characteristics of related compounds (Beltrame et al., 1993).
Biological and Chemical Properties
Hypoglycemic Activity : Derivatives of this compound, such as ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, have been studied for their hypoglycemic activity. These studies provide a basis for developing new treatments for conditions like diabetes (Eistetter & Wolf, 1982).
Reaction Pathway Studies : The compound has been used to study reaction pathways in organic chemistry. For instance, research on the effect of thiophenol on the reaction pathway of a related ethyl compound revealed insights into nucleophilic substitution and ring expansion mechanisms (Fesenko et al., 2010).
Synthetic Chemistry Applications
Synthesis of Novel Compounds : This chemical has been a precursor in synthesizing novel tricyclic compounds, indicating its utility in creating new molecular structures for various applications (Shutalev et al., 2008).
Properties
IUPAC Name |
ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-5-30-21(25)17-18(13-9-7-6-8-10-13)23-22(26)24-19(17)14-11-15(27-2)20(29-4)16(12-14)28-3/h6-12,19H,5H2,1-4H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBDQWSNFWMTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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